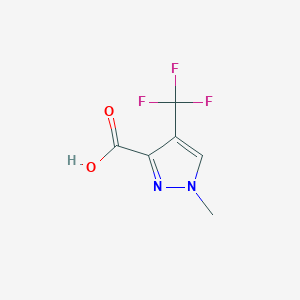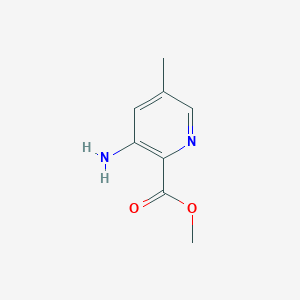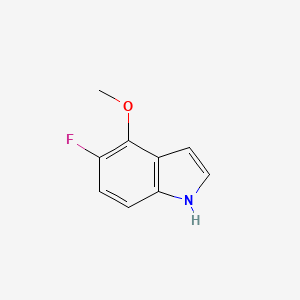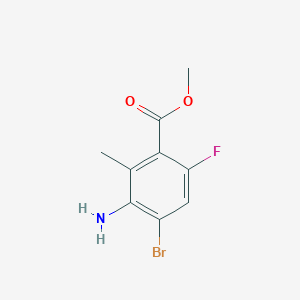
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H9BrFNO2. It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzoic acid, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, esterification with methanol in the presence of a catalyst like sulfuric acid yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, or reduced further to form different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or halogenating agents can be used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like iron powder or palladium on carbon.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
科学研究应用
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique substituents make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
作用机制
The mechanism of action of Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Methyl 3-amino-4-bromo-2-methylbenzoate: Lacks the fluoro substituent, which may affect its reactivity and applications.
Methyl 3-amino-4-fluoro-2-methylbenzoate:
Methyl 3-amino-6-fluoro-2-methylbenzoate: Lacks the bromo substituent at a different position, which can alter its reactivity and biological activity.
Uniqueness
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate is unique due to the combination of amino, bromo, and fluoro groups on the aromatic ring. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-4-7(9(13)14-2)6(11)3-5(10)8(4)12/h3H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCKXXDSMCUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-7-methoxybenzo[d][1,3]dioxole](/img/structure/B7966913.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B7966915.png)
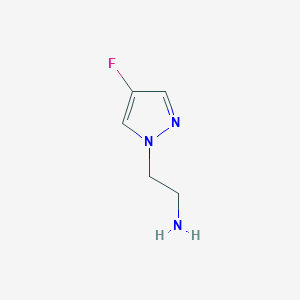
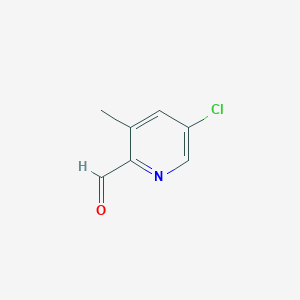
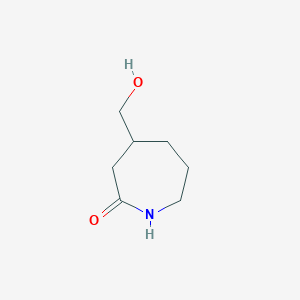
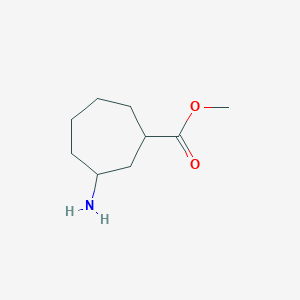
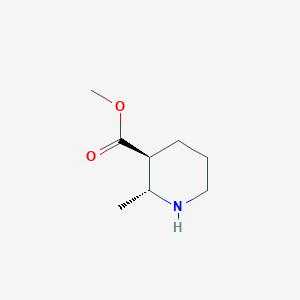
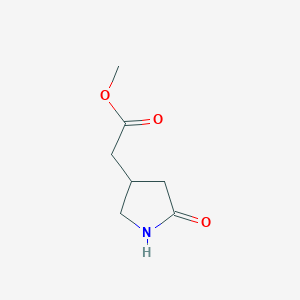
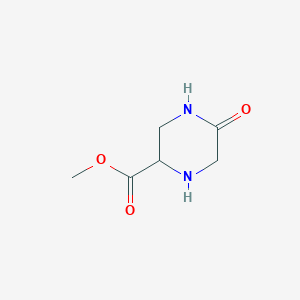
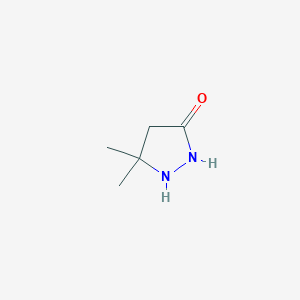
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7966988.png)
